molecular formula C10H17NO3 B2574696 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 845546-22-7

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B2574696
CAS RN: 845546-22-7
M. Wt: 199.25
InChI Key: OEQPHPCHESPSFE-UHFFFAOYSA-N
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Description

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid include a molecular weight of 199.25 and a molecular formula of C10H17NO3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine rings, including derivatives like "5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid," play a significant role in medicinal chemistry. They are used to develop compounds for treating human diseases due to their ability to explore the pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage. The versatility of the pyrrolidine scaffold is attributed to its sp^3 hybridization and non-planarity, which facilitates pseudo-rotation. This structural feature allows for the design of new compounds with varied biological profiles by manipulating stereoisomers and the spatial orientation of substituents, impacting drug candidate binding to enantioselective proteins (Li Petri et al., 2021).

Role in Plant Defense Mechanisms

The metabolism of proline and its derivatives, including "5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid," is crucial in plant defense against pathogens. The intermediate product, pyrroline-5-carboxylate (P5C), plays a role in resistance against bacterial pathogens and abiotic stress, suggesting its involvement in the salicylic acid-dependent pathway, reactive oxygen species production, and hypersensitive response-associated cell death. This indicates the compound's potential utility in developing plant defense strategies (Qamar et al., 2015).

Influence on Electronic Systems in Ligands

The interaction of metals with carboxylic acids, including derivatives like "5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid," affects the electronic systems of biologically important ligands. This interaction, critical for understanding how these compounds interact with biological targets, involves perturbation and stabilization of the electronic system, influencing ligand reactivity and stability in complex compounds (Lewandowski et al., 2005).

Developmental Toxicity Studies

Perfluoroalkyl acids, structurally related to "5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid," have been examined for their developmental toxicity. Although primarily associated with compounds like PFOS and PFOA, the investigation of their analogs provides insights into the hazards these types of chemicals may pose, including potential impacts on development and reproduction. This research emphasizes the importance of understanding the toxicological profiles of perfluoroalkyl acids and their derivatives (Lau et al., 2004).

Future Directions

The future directions in the research of pyrrolidine derivatives like 5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-oxo-1-pentan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-4-7(2)11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQPHPCHESPSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(pentan-2-yl)pyrrolidine-3-carboxylic acid

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